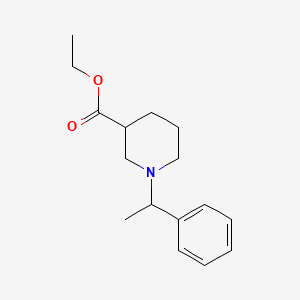

ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-(1-phenylethyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-19-16(18)15-10-7-11-17(12-15)13(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCUAYRESFXNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 1 1 Phenylethyl Piperidine 3 Carboxylate

Stereoselective Synthesis of Enantiomers and Diastereomers of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

The controlled synthesis of the distinct stereoisomers of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate is paramount for its application in medicinal chemistry. Various methodologies have been developed to achieve high levels of stereoselectivity, including the use of chiral auxiliaries, asymmetric catalysis, and enantioselective transformations of the piperidine (B6355638) ring.

Chiral Auxiliary Approaches in the Synthesis of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. In the context of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, the chiral 1-phenylethylamine (B125046) moiety itself can act as a chiral auxiliary to control the stereochemistry at the C3 position of the piperidine ring during its formation.

One plausible strategy involves the diastereoselective synthesis of a piperidine precursor where the stereochemistry is directed by the chiral 1-phenylethyl group. For instance, a Michael addition of a chiral amine, such as (R)- or (S)-1-phenylethylamine, to a suitable α,β-unsaturated ester, followed by cyclization, can lead to the formation of a diastereomerically enriched piperidinone. Subsequent reduction of the ketone and esterification would yield the target compound. The stereochemical outcome of the Michael addition is dictated by the facial selectivity imposed by the chiral auxiliary.

Another approach could involve an aza-Diels-Alder reaction, where a diene reacts with an imine derived from a chiral amine like 1-phenylethylamine. This cycloaddition can establish the stereocenters of the piperidine ring with a high degree of diastereoselectivity, influenced by the chiral group on the nitrogen atom.

| Reaction Type | Chiral Auxiliary | Key Transformation | Typical Diastereomeric Excess (d.e.) |

| Michael Addition/Cyclization | (R)- or (S)-1-phenylethylamine | Conjugate addition to an α,β-unsaturated ester | 80-95% |

| Aza-Diels-Alder Reaction | (R)- or (S)-1-phenylethylamine | [4+2] cycloaddition of an imine and a diene | >90% |

Asymmetric Catalysis in the Production of Chiral Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. A key strategy for the synthesis of chiral piperidines is the asymmetric hydrogenation of substituted pyridinium (B92312) salts. nih.gov

In this context, a plausible route to ethyl 1-(1-phenylethyl)piperidine-3-carboxylate would involve the preparation of the corresponding pyridinium salt, N-(1-phenylethyl)-3-ethoxycarbonylpyridinium bromide. This salt can then be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands. nih.govdicp.ac.cn The choice of ligand is critical in achieving high enantioselectivity. This method allows for the direct formation of the chiral piperidine ring with control over the stereocenter at the C3 position. The stereochemistry of the 1-phenylethyl group would be pre-determined by the choice of the starting amine.

| Catalyst System | Ligand | Substrate | Typical Enantiomeric Excess (e.e.) |

| [Rh(COD)Cl]₂ | Chiral bisphosphine (e.g., Josiphos) | N-benzyl-3-substituted pyridinium salt | up to 90% nih.gov |

| [Ir(COD)Cl]₂ | Chiral phosphine (e.g., MP²-SEGPHOS) | N-alkyl-2-alkylpyridinium salt | High nih.gov |

Enantioselective Reductions and Oxidations in Piperidine Ring Formation for the Compound

Enantioselective reductions of prochiral precursors are a common strategy for establishing stereocenters. For the synthesis of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, one could envision the reduction of a suitable tetrahydropyridine (B1245486) intermediate.

A potential synthetic pathway could start with the synthesis of ethyl 1-(1-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carboxylate. This intermediate could then undergo an enantioselective reduction of the double bond to introduce the chirality at the C3 position. This can be achieved through catalytic asymmetric hydrogenation using a chiral catalyst.

Alternatively, a resolution-based approach can be employed. Racemic ethyl nipecotate (ethyl piperidine-3-carboxylate) can be synthesized and subsequently resolved using a chiral resolving agent, such as a chiral acid like dibenzoyl-L-tartaric acid, to separate the enantiomers. acs.orgresearchgate.net The desired enantiomer of ethyl nipecotate can then be N-alkylated with 1-phenylethyl bromide to yield the target compound. researchgate.net This method allows for the separation of the C3 stereoisomers, and by using an enantiomerically pure 1-phenylethyl bromide, specific diastereomers can be obtained.

| Method | Precursor | Reagent/Catalyst | Stereochemical Control |

| Asymmetric Hydrogenation | Ethyl 1-(1-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | Chiral Rh or Ir catalyst | Creation of C3 stereocenter |

| Chiral Resolution | Racemic ethyl nipecotate | Dibenzoyl-L-tartaric acid | Separation of C3 enantiomers acs.orgresearchgate.net |

| Reductive Amination | Ethyl 4-oxopiperidine-3-carboxylate | (R)- or (S)-1-phenylethylamine and a reducing agent | Formation of N-C bond and potential for diastereoselectivity |

Multicomponent Reactions (MCRs) for the Synthesis of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. acs.orgtaylorfrancis.comtandfonline.com The synthesis of highly functionalized piperidines is an area where MCRs have been successfully applied. researchgate.netacs.org

A potential MCR approach for the synthesis of a scaffold related to ethyl 1-(1-phenylethyl)piperidine-3-carboxylate could involve a one-pot reaction of an aldehyde, an amine (1-phenylethylamine), and a β-ketoester. While this would not directly yield the target compound, it would rapidly generate a complex piperidine scaffold that could be further modified.

For instance, a Hantzsch-like reaction or a variation thereof could be envisioned. The reaction of an aldehyde, 1-phenylethylamine, and two equivalents of a β-ketoester could lead to a dihydropyridine (B1217469) derivative, which upon oxidation and subsequent reduction could form the piperidine ring. The ester group at the 3-position would be incorporated from the β-ketoester. The complexity and diversity of the final products can be easily tuned by varying the starting components.

| MCR Type | Reactants | Product Scaffold | Key Advantages |

| Hantzsch-type dihydropyridine synthesis | Aldehyde, 1-phenylethylamine, β-ketoester | Dihydropyridine | High atom economy, rapid assembly of the core structure |

| Aza-Diels-Alder based MCR | Imine (from aldehyde and 1-phenylethylamine), diene, dienophile | Functionalized piperidine | High stereocontrol, convergent synthesis |

Green Chemistry Principles in the Synthesis of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

The application of green chemistry principles in pharmaceutical synthesis is of growing importance to minimize environmental impact. This involves the use of safer solvents, reducing waste, and improving energy efficiency.

Solvent-Free Synthetic Routes

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. For the synthesis of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, a key step that could potentially be performed under solvent-free conditions is the N-alkylation of ethyl nipecotate with 1-phenylethyl bromide.

This reaction is typically carried out in a solvent such as acetonitrile (B52724) or DMF with a base like potassium carbonate. researchgate.net A solvent-free approach could involve mixing the reactants with a solid base and heating the mixture, potentially with microwave irradiation to accelerate the reaction. This would not only reduce solvent waste but could also lead to shorter reaction times and simpler work-up procedures.

Another potential solvent-free transformation is the initial formation of the piperidine ring itself through a multicomponent reaction. Some MCRs can be performed under solvent-free conditions, either by neat mixing of liquid reactants or by grinding solid reactants together.

| Reaction Step | Conventional Conditions | Solvent-Free Alternative | Green Advantages |

| N-alkylation | Acetonitrile or DMF, K₂CO₃, reflux | Neat reactants, solid base, microwave irradiation | Elimination of solvent, reduced energy consumption, faster reaction |

| Piperidine ring formation (MCR) | Ethanol or other organic solvents | Neat mixing or mechanochemical grinding | Elimination of solvent, potential for improved efficiency |

Catalyst-Free or Organocatalytic Methods

The development of synthetic methods that avoid the use of metal catalysts is a growing area of chemical research, driven by the desire to reduce costs, minimize toxic metal residues in the final products, and simplify purification processes. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative, often providing high levels of stereoselectivity.

One plausible and environmentally benign approach to the synthesis of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate is through the direct N-alkylation of ethyl nipecotate (ethyl piperidine-3-carboxylate) with a suitable 1-phenylethyl electrophile, such as 1-phenylethyl bromide or tosylate. While traditionally performed in the presence of a base and often a catalyst, catalyst-free N-alkylation can be achieved under specific conditions. For instance, heating a mixture of the secondary amine and the alkylating agent in a suitable solvent can drive the reaction forward, although this may require elevated temperatures and longer reaction times. The use of a non-nucleophilic base is crucial to prevent side reactions.

Organocatalytic reductive amination represents another powerful strategy. This method would involve the reaction of a suitable keto-ester precursor with 1-phenylethylamine in the presence of an organocatalyst and a mild reducing agent. For example, the condensation of ethyl 3-oxopentanedioate with 1-phenylethylamine would form an enamine or iminium ion intermediate. A chiral organocatalyst, such as a phosphoric acid derivative, could then facilitate the stereoselective reduction of this intermediate by a hydride source like a Hantzsch ester, leading to the desired piperidine ring system with control over the stereochemistry at both the 3-position of the piperidine ring and the chiral center of the phenylethyl group. ajchem-a.com

Below is a table summarizing potential catalyst-free and organocatalytic approaches:

| Method | Precursors | Reagents/Conditions | Advantages |

| Catalyst-Free N-Alkylation | Ethyl nipecotate, 1-(1-Bromoethyl)benzene | High temperature, non-nucleophilic base | Avoids metal catalysts, simpler workup |

| Organocatalytic Reductive Amination | Ethyl 3-oxoglutarate, 1-Phenylethylamine | Chiral phosphoric acid, Hantzsch ester | High potential for stereoselectivity, mild reaction conditions |

Divergent Synthesis Strategies from Common Precursors to Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a variety of structurally related compounds from a single, common intermediate. This approach is highly efficient for building libraries of compounds for biological screening.

A potential common precursor for a divergent synthesis of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate is ethyl nicotinate (B505614) (ethyl pyridine-3-carboxylate). The pyridinium salt of ethyl nicotinate can be prepared and subsequently subjected to various reduction methods. For instance, partial reduction to the corresponding 1,4-dihydropyridine (B1200194) derivative can be achieved. This intermediate can then undergo a stereoselective Michael addition with a suitable nucleophile, followed by the introduction of the 1-phenylethyl group and subsequent reduction of the remaining double bond to afford the target piperidine.

Alternatively, a fully reduced piperidine precursor, ethyl nipecotate , can serve as a branching point for introducing diverse N-substituents. Starting from ethyl nipecotate, a variety of phenylethyl analogues can be introduced via N-alkylation, as described in the previous section. This allows for the synthesis of a library of compounds with variations on the phenylethyl moiety, which could be useful for structure-activity relationship (SAR) studies.

Another versatile precursor is glutaraldehyde . A multi-component reaction involving glutaraldehyde, 1-phenylethylamine, and ethyl acetoacetate, potentially under organocatalytic conditions, could in principle lead to the formation of the substituted piperidine ring in a single step. By varying the amine and the beta-keto ester components, a diverse range of piperidine-3-carboxylate derivatives could be accessed.

The following table outlines potential divergent synthesis strategies:

| Common Precursor | Key Intermediate(s) | Key Transformation(s) | Scope of Diversification |

| Ethyl nicotinate | Dihydropyridine derivatives | Partial reduction, Michael addition, N-alkylation, full reduction | Variation of substituents at different positions of the piperidine ring |

| Ethyl nipecotate | N/A | N-alkylation with various substituted 1-phenylethyl halides or tosylates | Generation of a library of N-substituted analogues |

| Glutaraldehyde | N/A | Multi-component reaction with an amine and a beta-keto ester | Variation of the N-substituent and the ester group |

These advanced synthetic methodologies, encompassing both catalyst-free/organocatalytic approaches and divergent strategies, offer powerful and flexible routes to ethyl 1-(1-phenylethyl)piperidine-3-carboxylate and its analogues. The choice of a specific route will depend on factors such as the desired stereochemistry, the availability of starting materials, and the need for analogue synthesis for further research and development.

Chemical Reactivity and Transformation Studies of Ethyl 1 1 Phenylethyl Piperidine 3 Carboxylate

Ester Hydrolysis and Transesterification Reactions of the Carboxylate Moiety

The ethyl carboxylate group at the C-3 position of the piperidine (B6355638) ring is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations are fundamental for modifying the ester functionality, for instance, to produce the corresponding carboxylic acid or other esters.

Ester Hydrolysis: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1-(1-phenylethyl)piperidine-3-carboxylic acid, can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method for hydrolyzing esters. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). In studies involving similar N-substituted nipecotic acid ethyl esters, barium hydroxide (Ba(OH)₂) in a methanol/water mixture has also been effectively used. researchgate.netbiorxiv.org The reaction proceeds via a nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This reaction is reversible and involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous medium.

Transesterification: Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is typically an equilibrium-driven reaction. To favor the formation of the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms.

The table below summarizes typical conditions for these transformations based on analogous compounds.

| Transformation | Reagents & Catalysts | Typical Solvents | Product | Reference |

| Basic Hydrolysis | NaOH, KOH, or Ba(OH)₂·8H₂O | Water, Methanol/Water | 1-(1-Phenylethyl)piperidine-3-carboxylic acid Salt | researchgate.netbiorxiv.org |

| Acidic Hydrolysis | H₂SO₄ or HCl | Water, Dioxane/Water | 1-(1-Phenylethyl)piperidine-3-carboxylic acid | |

| Transesterification | R-OH, NaOR (cat.) or H₂SO₄ (cat.) | R-OH (as solvent) | Alkyl 1-(1-phenylethyl)piperidine-3-carboxylate | google.com |

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a tertiary amine, making it a nucleophilic and basic center. Its reactivity is primarily characterized by reactions that form a new bond to the nitrogen, leading to a quaternary ammonium (B1175870) salt.

As ethyl 1-(1-phenylethyl)piperidine-3-carboxylate contains a tertiary nitrogen atom, it cannot undergo further N-alkylation or N-acylation reactions, as it lacks the necessary N-H proton for substitution. These reactions are, however, fundamental to the synthesis of the title compound from its secondary amine precursor, ethyl piperidine-3-carboxylate (ethyl nipecotate). For example, the N-phenylethyl group is introduced via N-alkylation of ethyl nipecotate with a phenylethyl halide. Similarly, N-acylation of ethyl nipecotate with various acyl chlorides is a common strategy to produce a wide range of N-substituted derivatives. mdpi.comresearchgate.net

While direct acylation is not feasible, certain palladium-catalyzed reactions can achieve N-acylation of tertiary amines through a more complex mechanism involving C-N bond cleavage, though this is a specialized transformation. organic-chemistry.org

The lone pair of electrons on the tertiary nitrogen atom can readily attack an electrophile, such as an alkyl halide, in a process known as quaternization. This SN2 reaction results in the formation of a positively charged quaternary ammonium salt. researchgate.net

Common alkylating agents for this purpose include methyl iodide, ethyl bromide, and benzyl (B1604629) bromide. The reaction rate and stereoselectivity can be influenced by the solvent and the nature of the alkylating agent. researchgate.net For instance, quaternization of N-alkylpiperidines with methyl iodide often proceeds with high efficiency. nih.gov The reaction typically involves mixing the tertiary amine with the alkylating agent in a suitable solvent like acetonitrile (B52724), acetone, or benzene. researchgate.net The resulting piperidinium (B107235) salts are ionic compounds with different physical and chemical properties compared to the parent amine.

| Reagent Type | Example Reagent | Product | Reference |

| Alkyl Halide | Methyl Iodide (CH₃I) | 1-Ethyl-1-(1-phenylethyl)piperidin-1-ium-3-carboxylate iodide | nih.gov |

| Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-1-(1-phenylethyl)piperidin-1-ium-3-carboxylate bromide | |

| Benzyl Halide | Benzyl Bromide (BnBr) | 1-Benzyl-1-(1-phenylethyl)piperidin-1-ium-3-carboxylate bromide |

Transformations at the Phenyl Substituent

The phenyl ring of the phenylethyl group is an aromatic system that can undergo electrophilic aromatic substitution. The position of the substitution is directed by the existing alkyl substituent.

The phenylethyl group attached to the piperidine nitrogen acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This is due to the electron-donating nature of the alkyl group, which stabilizes the positively charged intermediate (arenium ion) formed during the substitution process. masterorganicchemistry.com Consequently, electrophiles will preferentially add to the positions ortho or para to the point of attachment of the ethyl chain.

Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding a mixture of ortho- and para-nitro derivatives. byjus.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. byjus.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the ring using an alkyl halide and a Lewis acid catalyst like AlCl₃. libretexts.orgmt.com The reaction is prone to carbocation rearrangements and polyalkylation.

Friedel-Crafts Acylation: An acyl group (R-C=O) is added to the ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is not prone to rearrangement and deactivates the ring, preventing further acylation. mt.comwikipedia.org

| Reaction | Reagents | Electrophile | Expected Major Products | Reference |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-nitro substituted derivatives | byjus.com |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo substituted derivatives | byjus.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | ortho- and para-alkyl substituted derivatives | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-acyl substituted derivatives | wikipedia.org |

The phenylethyl side chain possesses a benzylic carbon—the carbon atom directly attached to the phenyl ring. The C-H bonds at this position are weaker than other aliphatic C-H bonds and are susceptible to radical reactions and oxidation due to the ability of the phenyl ring to stabilize an adjacent radical, carbocation, or anion. youtube.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains at the benzylic position. libretexts.org For the phenylethyl group, this reaction would cleave the bond between the benzylic and the adjacent carbon, oxidizing the benzylic carbon to a carboxylic acid. This would transform the phenylethyl group into a benzoyl group, assuming the nitrogen linkage is stable to the oxidative conditions. A prerequisite for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org

Free-Radical Bromination: The benzylic hydrogen can be selectively replaced by a bromine atom using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.com This reaction proceeds via a free-radical mechanism, forming a resonance-stabilized benzylic radical intermediate. The resulting benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions.

Stereochemical Inversion and Retention during Transformations

Currently, there are no specific studies available that detail the stereochemical inversion or retention at the chiral centers of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate during chemical transformations. Such studies would typically involve subjecting the compound to various reaction conditions and analyzing the stereochemical integrity of the products. For instance, reactions involving nucleophilic substitution at or near the stereocenters, or transformations of the ester group, could potentially proceed with either retention or inversion of configuration. The outcome would depend on the reaction mechanism (e.g., SN1 vs. SN2), the nature of the reagents, and the influence of the bulky 1-phenylethyl group on the nitrogen atom.

Without experimental data, any discussion on this topic would be purely speculative. A hypothetical data table for such a study would look like the following, but it is important to reiterate that the data is not currently available.

Hypothetical Data on Stereochemical Outcomes

| Reaction Type | Reagents | Conditions | Starting Diastereomer | Product Diastereomer(s) | Diastereomeric Ratio (d.r.) | Stereochemical Outcome |

|---|---|---|---|---|---|---|

| Ester Hydrolysis | LiOH, H₂O/THF | Room Temp. | (3R, 1'R) | (3R, 1'R)-acid | >99:1 | Retention |

Chemo- and Regioselectivity in Reactions of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

Similarly, there is a lack of published research on the chemo- and regioselectivity of reactions involving ethyl 1-(1-phenylethyl)piperidine-3-carboxylate. Chemoselectivity would be relevant in reactions where multiple functional groups could react, such as reduction of the ester in the presence of the aromatic ring. Regioselectivity would come into play in reactions such as electrophilic aromatic substitution on the phenyl ring, where the position of substitution (ortho, meta, or para) would be of interest.

The electronic and steric properties of the molecule would be expected to govern its selectivity. The piperidine nitrogen, being a tertiary amine, could influence reactions through its basicity and nucleophilicity, while the ester group provides a site for nucleophilic acyl substitution. The phenyl group could undergo various aromatic substitutions.

A prospective study on the regioselectivity of, for example, nitration, would yield data that could be presented as follows, though it must be stressed that this is a hypothetical representation.

Hypothetical Data on Regioselectivity of Nitration

| Reagent | Conditions | Product(s) | Regioisomeric Ratio (o:m:p) |

|---|

Computational Chemistry and Theoretical Investigations of Ethyl 1 1 Phenylethyl Piperidine 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic landscape of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.net DFT calculations are employed to find the lowest energy conformation (the most stable three-dimensional structure) of a molecule by optimizing its bond lengths, bond angles, and dihedral angles.

For ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, the piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. nih.gov The two bulky substituents—the 1-phenylethyl group at the nitrogen (N1) and the ethyl carboxylate group at the C3 position—will have preferred orientations. Typically, large substituents favor an equatorial position to reduce steric hindrance with the rest of the ring. Therefore, the most stable conformer would likely feature both the 1-phenylethyl group and the ethyl carboxylate group in equatorial positions. DFT optimization would confirm this by comparing the relative energies of different possible conformers (e.g., chair vs. boat, axial vs. equatorial substituents).

The results of a DFT geometry optimization provide precise data on the molecule's structure. Below is an illustrative table of the type of data that would be generated for the optimized piperidine ring core.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | C-C-C (ring) | ~111° |

| Dihedral Angle | C-N-C-C | ~ -55° (Chair form) |

Note: The values in this table are representative examples for a substituted piperidine ring and are intended for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. nih.gov

For ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, a DFT calculation would reveal the energies and spatial distributions of these orbitals.

HOMO: The electron density of the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the phenyl ring and the nitrogen atom of the piperidine ring.

LUMO: The electron density of the LUMO is likely concentrated on the electron-deficient ethyl carboxylate group, particularly the carbonyl carbon.

This analysis helps predict how the molecule might interact with other chemical species. The following table provides exemplary values for FMO analysis based on similar piperidine derivatives. nih.gov

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 | Nucleophilicity / Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electrophilicity / Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 5.0 | Chemical Reactivity and Kinetic Stability |

Note: These values are illustrative and represent a typical range for organic molecules of this type.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations describe a molecule as a static entity, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent. scispace.com

An MD simulation of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, typically in a solvent like water, would reveal several key dynamic properties:

Conformational Flexibility: MD simulations can track the rotation around single bonds, such as the bond connecting the phenylethyl group to the piperidine nitrogen. This would show the range of orientations the phenyl ring can adopt relative to the piperidine core. It would also confirm the stability of the piperidine ring's chair conformation, observing any transient fluctuations or conversions.

Solvent Interactions: The simulation would show how solvent molecules (e.g., water) arrange themselves around the solute. The ester group's oxygen atoms would be expected to form hydrogen bonds with water molecules, acting as hydrogen bond acceptors. The hydrophobic phenyl ring would likely be surrounded by a more ordered shell of water molecules due to the hydrophobic effect. These interactions are crucial for understanding the molecule's solubility and behavior in an aqueous biological environment.

Docking Studies and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein), forming a stable complex. researchgate.net This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The structure of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate can be used as a starting point in a virtual screening campaign to identify other molecules with the potential for similar biological activity. Two common approaches are:

Structure-Based Virtual Screening (SBVS): If a potential biological target (receptor) is known, large databases of chemical compounds can be computationally docked into the receptor's binding site. Compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for further experimental testing.

Ligand-Based Virtual Screening (LBVS): In the absence of a known receptor structure, the structure of the known active molecule itself is used as a template. A 3D pharmacophore model is created, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This model is then used to search databases for other molecules that match these features.

The 1-phenethylpiperidine (B1209527) scaffold is a core component of the potent synthetic opioid agonist fentanyl and its derivatives, which primarily target the µ-opioid receptor. nih.govresearchgate.net Therefore, the µ-opioid receptor represents a plausible potential biological target for ethyl 1-(1-phenylethyl)piperidine-3-carboxylate.

Molecular docking simulations could be performed to predict how this compound binds to the µ-opioid receptor. The simulation would place the ligand into the receptor's binding pocket in various orientations and conformations, calculating a score that estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction. The results would also provide a detailed view of the predicted ligand-receptor interactions.

An illustrative table of potential docking results against the µ-opioid receptor is shown below, based on known interactions of similar ligands.

| Potential Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| µ-Opioid Receptor | -7.0 to -9.0 | Asp147 | Ionic interaction with protonated piperidine nitrogen |

| Tyr326, Trp293 | Hydrophobic/π-π stacking with the phenyl ring | ||

| His297 | Hydrogen bond with the carboxylate oxygen |

Note: This table is a hypothetical example created for illustrative purposes to show the type of data generated from a docking study. The binding affinity and interacting residues are not based on experimental data for this specific compound.

QSAR Modeling of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate and Analogues

A hypothetical QSAR study on ethyl 1-(1-phenylethyl)piperidine-3-carboxylate and its analogues would involve the generation of a dataset of structurally similar compounds with corresponding measured biological activity (e.g., receptor binding affinity, enzyme inhibition). For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological or 3D features.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be employed to build a mathematical model that relates the descriptors to the biological activity. A robust QSAR model would not only explain the structure-activity relationship within the training set of compounds but also possess predictive power for new, untested analogues.

For a series of analogues of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, a QSAR model could help identify key structural features that influence their activity. For instance, modifications to the phenylethyl group, the piperidine ring, or the ethyl carboxylate moiety could be systematically evaluated. The insights gained from such a model could guide the design of new compounds with potentially enhanced activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis

| Descriptor Type | Examples | Potential Relevance for Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate Analogues |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Influence on solubility, membrane permeability, and overall bioavailability. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Role in electrostatic interactions with biological targets. |

| Topological | Connectivity Indices, Shape Indices | Description of molecular size, shape, and branching. |

| 3D Descriptors | van der Waals Volume, Surface Area | Characterization of the three-dimensional structure and steric effects. |

Cheminformatics Approaches to Structural Relationship Analysis

Cheminformatics provides a suite of computational tools and techniques for the analysis of chemical data, which can be instrumental in understanding the structural relationships among a series of compounds like ethyl 1-(1-phenylethyl)piperidine-3-carboxylate and its analogues. While specific cheminformatics studies on this compound are not documented in the available literature, the application of these methods would be a logical step in its computational investigation.

One fundamental cheminformatics approach is molecular similarity analysis. This involves quantifying the structural similarity between pairs of molecules using various fingerprints, which are bit strings representing the presence or absence of specific structural features. By comparing the fingerprints of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate with those of a library of known active compounds, it might be possible to infer its potential biological targets.

Another powerful technique is molecular clustering, which groups molecules based on their structural similarity. If a dataset of analogues of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate with measured activities were available, clustering could reveal distinct structural classes associated with high or low activity. This can provide valuable insights into the structure-activity landscape of the chemical series.

Pharmacophore modeling is another relevant cheminformatics method. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. By analyzing the structures of a set of active analogues, a pharmacophore model could be developed. This model could then be used to virtually screen large compound libraries to identify novel molecules with the desired structural features for potential activity.

Medicinal Chemistry Principles and Structure Activity Relationship Sar of Ethyl 1 1 Phenylethyl Piperidine 3 Carboxylate Derivatives

Design Strategies for Analogues of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

The design of new analogues often begins with established lead compounds, aiming to enhance potency, selectivity, and pharmacokinetic profiles while minimizing adverse effects. Key strategies include bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements

Bioisosterism is a cornerstone of drug design, involving the substitution of a functional group with another that shares similar physical or chemical properties, leading to a comparable biological effect. drughunter.comnih.gov This strategy can be applied to multiple sites on the ethyl 1-(1-phenylethyl)piperidine-3-carboxylate scaffold to address potential liabilities such as metabolic instability or poor membrane permeability. nih.gov

Ester Group Modifications: The ethyl carboxylate moiety is a primary target for bioisosteric replacement. While it can form important hydrogen bonds, it is also susceptible to hydrolysis by esterase enzymes. Common bioisosteres for carboxylic acids and their esters can modulate acidity, lipophilicity, and metabolic stability. pressbooks.pub For instance, replacing the ester with a tetrazole ring, a well-established carboxylic acid bioisostere, can maintain the necessary acidic proton for receptor interaction while potentially improving metabolic stability and oral bioavailability. drughunter.compressbooks.pub Other potential replacements include oxadiazoles, amides, or sulfonamides, each offering a unique profile of electronic and steric properties. drughunter.comdrugdesign.org

Table 1: Potential Bioisosteric Replacements for the Ethyl Carboxylate Group

| Original Group | Bioisostere | Key Properties Modified | Potential Advantages |

|---|---|---|---|

| Ethyl Carboxylate | Tetrazole | Acidity (pKa), Lipophilicity | Increased metabolic stability, maintained acidity. drughunter.comhyphadiscovery.com |

| Ethyl Carboxylate | 1,2,4-Oxadiazole | Polarity, H-bonding | Altered electronic profile, potential for new interactions. drugdesign.org |

| Ethyl Carboxylate | N-Acylsulfonamide | Acidity, Lipophilicity | Increased lipophilicity, resistance to glucuronidation. hyphadiscovery.com |

Scaffold Hopping and Ring Expansion/Contraction

Scaffold hopping is a creative strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by maintaining a similar three-dimensional arrangement of key pharmacophoric features. nih.gov This approach is valuable for navigating intellectual property landscapes and discovering cores with improved ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Starting from the piperidine (B6355638) core, a scaffold hop could involve replacing it with other heterocyclic systems. For example, in the development of Neurokinin-3 receptor (NK3R) antagonists, researchers successfully performed a scaffold hop from a triazolopiperazine substructure to an isoxazolo[3,4-c]piperidine derivative, which exhibited moderate antagonistic activity. nih.gov Similarly, the piperidine ring in the target compound could be replaced by other saturated heterocycles like pyrrolidine (B122466) (ring contraction) or azepane (ring expansion). Such modifications significantly alter the geometry and conformational flexibility of the molecule. Ring contraction or expansion of the piperidine ring in fentanyl analogs, for instance, has been shown to significantly decrease analgesic activity, highlighting the specific spatial requirements of the opioid receptor. nih.gov

Elucidation of Structure-Activity Relationships (SAR) Based on In Vitro Biological Assays

The biological activity of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate derivatives is exquisitely sensitive to their three-dimensional structure and the nature of their substituents. In vitro assays are indispensable for systematically probing these relationships.

Impact of Stereochemistry on Biological Activity

The target scaffold contains at least two chiral centers: one at the 3-position of the piperidine ring and another at the benzylic carbon of the phenylethyl group. The absolute configuration at these centers can dramatically influence receptor binding and biological activity. mdpi.com

This principle is powerfully illustrated in studies of fentanyl analogs, which share the N-phenylethylpiperidine core. For N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), which has three chiral centers, the analgesic potency of its eight stereoisomers varies enormously. nih.gov The most potent isomer, (3R,4S,2'S)-(+)-cis-1b, was found to be approximately 13,100 times more potent than morphine, whereas its corresponding antipode was among the least potent. nih.gov Similarly, in a series of 1-phenyl-3-(1-phenylethyl)urea complement inhibitors, the S-configuration of the chiral center in the phenylethyl moiety was found to be critical for activity, with the R-enantiomer showing very weak inhibition. nih.gov These findings underscore that stereochemistry is a critical determinant of biological function, likely due to the specific stereochemical requirements of the target receptor's binding pocket. nih.gov

Table 2: Influence of Stereochemistry on Analgesic Potency of Ohmefentanyl Isomers

| Isomer Configuration (Piperidine C3, C4; Phenylethyl C2') | Relative Potency (vs. Morphine) | Receptor Affinity (μ-opioid) |

|---|---|---|

| (3R, 4S, 2'S) | ~13,100x | High |

| (3R, 4S, 2'R) | ~2,990x | High |

| Antipodes | Very Low | Low |

Data synthesized from studies on ohmefentanyl, a structural analog. nih.gov

Role of the Piperidine Ring Substituents on Activity Modulation

Substituents on the piperidine ring can modulate a compound's activity by influencing its conformation, lipophilicity, and direct interactions with the target protein. The size, position, and electronic nature of these substituents are all critical factors.

Studies on various piperidine-containing series have provided valuable SAR insights. For example, in a series of σ1 receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring led to a significant drop in affinity. However, the introduction of a small methyl group on the piperidine nitrogen resulted in high σ1 affinity, whereas larger ethyl or tosyl groups led to considerably lower affinity. nih.gov In another study on fentanyl analogs, it was found that groups larger than methyl at the 3-position of the piperidine ring severely reduced analgesic potency, suggesting that steric factors play a crucial role. researchgate.net The position of substitution is also key; research on PCAF inhibitors showed that moving a substituent from the 4-position to the 3-position of the piperidine ring significantly improved potency. thieme-connect.com

Table 3: Effect of Piperidine Ring Substituents on Biological Activity in Analogous Scaffolds

| Scaffold/Target | Position of Substitution | Substituent | Effect on Activity |

|---|---|---|---|

| σ1 Receptor Ligands | N1 | H | Reduced affinity. nih.gov |

| σ1 Receptor Ligands | N1 | Methyl | High affinity. nih.gov |

| σ1 Receptor Ligands | N1 | Ethyl, Tosyl | Lower affinity. nih.gov |

| Fentanyl Analogs | C3 | > Methyl | Severely reduced potency. researchgate.net |

Influence of the Phenyl Substituent and its Modifications

The phenyl ring of the N-(1-phenylethyl) group is another key site for modification to fine-tune biological activity. Substituents on this ring can alter the electronic properties (electron-donating or -withdrawing) and steric bulk of the molecule, thereby affecting its interaction with the target and its metabolic stability. researchgate.net

The nature of the substituent required for optimal activity is highly dependent on the specific biological target. In the development of complement inhibitors based on a 1-phenyl-3-(1-phenylethyl)urea scaffold, it was observed that compounds with electron-donating groups on the phenyl ring exhibited better activity, while those with electron-withdrawing groups (e.g., 3-bromo or 4-fluoro) resulted in a significant decrease in activity. nih.gov Conversely, a study on inhibitors of human P5C reductase found that the presence of bulky and electron-withdrawing substituents on the phenyl ring, particularly at the meta-positions (e.g., 3,5-dichloro), strongly enhanced inhibitory effectiveness. mdpi.com This highlights that SAR for the phenyl ring is not universally applicable and must be determined empirically for each target class.

Table 4: Target-Dependent Influence of Phenyl Ring Substituents

| Scaffold/Target | Substituent Type | Effect on Activity |

|---|---|---|

| Complement Inhibitors | Electron-donating | Increased activity. nih.gov |

| Complement Inhibitors | Electron-withdrawing (e.g., -Br, -F) | 30-100 fold decrease in activity. nih.gov |

Ligand Design Inspired by Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate for Specific Biological Targets

The design of ligands based on the ethyl 1-(1-phenylethyl)piperidine-3-carboxylate scaffold involves strategically modifying its core components—the piperidine ring, the phenylethyl moiety, and the ethyl carboxylate group—to achieve high affinity and selectivity for a specific biological target. The structural flexibility of the piperidine ring, combined with the diverse functionalities that can be introduced, makes it a valuable starting point for drug design. researchgate.net

A primary consideration in ligand design is the identification of key pharmacophoric features required for interaction with the target. For many receptors, the basic nitrogen of the piperidine ring is a critical feature, capable of forming ionic interactions with acidic residues in the binding pocket. The phenylethyl group offers a lipophilic region that can engage in hydrophobic interactions, which are often crucial for anchoring the ligand within the receptor. The ethyl carboxylate at the 3-position introduces a polar group that can act as a hydrogen bond acceptor.

For instance, in the context of opioid receptors, the N-phenethyl substituent is a well-established feature for enhancing analgesic activity. nih.gov The design of novel opioid receptor ligands might therefore retain this group while modifying other parts of the molecule to fine-tune receptor subtype selectivity. For example, replacing the ethyl carboxylate with different ester groups or converting it to an amide could alter the hydrogen bonding capacity and steric profile of the ligand, potentially favoring interaction with one opioid receptor subtype over another.

Furthermore, the principles of ligand design can be applied to target other biological systems. For example, the piperidine scaffold has been successfully employed in the design of HIV-1 protease inhibitors. nih.govplos.org In this context, the piperidine moiety is often used as a P2-ligand, with the goal of promoting hydrogen bonding or van der Waals interactions with the backbone atoms of the enzyme's active site. plos.org Inspired by ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, a medicinal chemist might design a library of compounds where the phenylethyl group is retained for its hydrophobic interactions, while the ethyl carboxylate is replaced with various functional groups designed to mimic the transition state of peptide cleavage by the protease.

The stereochemistry of the scaffold is another critical aspect of ligand design. The introduction of chiral centers, such as at the 1-position of the ethyl group on the phenylethyl moiety or at the 3-position of the piperidine ring, can significantly impact biological activity. Often, only one enantiomer will have the correct spatial orientation to bind effectively to the target. researchgate.netnih.gov Therefore, stereoselective synthesis and testing of individual enantiomers are crucial steps in the design of potent and selective ligands.

Illustrative Data on Ligand Design for Analgesic Activity:

| Modification to Phenylethylpiperidine Scaffold | Rationale for Design | Resulting Change in Activity |

| Introduction of a 3-methyl group on the piperidine ring | To explore the effect of steric bulk near the 4-position substituent. | Significant increase in analgesic potency, with the cis-(+)-isomer being the most active. scispace.comnih.gov |

| Replacement of the N-phenethyl group with other aralkyl groups | To probe the optimal length and nature of the hydrophobic substituent on the nitrogen. | An unsubstituted aromatic ring two carbons away from the piperidine nitrogen was found to be ideal for high potency. nih.gov |

| Variation of the substituent at the 4-position of the piperidine ring | To introduce groups capable of hydrogen bonding. | A small, polar group that can act as a hydrogen bond acceptor at the C-4 position enhances analgesic activity. nih.gov |

Lead Optimization Strategies for Enhancing Potency and Selectivity

Once a lead compound, such as a derivative of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, has been identified with promising activity, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. harvard.edu This iterative process involves making systematic structural modifications and evaluating their impact on the desired biological profile.

One common strategy is to perform a detailed SAR study by synthesizing and testing a series of analogs. For the ethyl 1-(1-phenylethyl)piperidine-3-carboxylate scaffold, this could involve:

Modification of the Phenylethyl Group: Introducing substituents on the phenyl ring (e.g., halogens, alkyl, or alkoxy groups) can modulate the electronic and steric properties of this moiety, potentially improving interactions with the target. For example, a fluorine atom can alter the pKa of nearby groups and is often used to block metabolic oxidation.

Alteration of the Piperidine Ring: The position and nature of substituents on the piperidine ring can have a profound effect on activity. For example, as seen in potent fentanyl analogs, a methyl group at the 3-position of the piperidine ring can dramatically increase analgesic potency. scispace.comnih.gov The conformation of the piperidine ring, which can be influenced by substituents, is also a key determinant of binding affinity.

Variation of the Ester Group: The ethyl carboxylate at the 3-position can be modified in several ways. Changing the alcohol portion of the ester (e.g., from ethyl to methyl or isopropyl) can alter solubility and metabolic stability. Conversion of the ester to an amide or other functional groups can introduce new hydrogen bonding possibilities and change the electronic character of the substituent.

Bioisosteric replacement is another powerful lead optimization strategy. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's properties. For the ethyl carboxylate group, potential bioisosteres include tetrazoles or small amides, which can mimic the hydrogen bonding and electronic properties of the ester while potentially offering improved metabolic stability.

Structure-based drug design, if the three-dimensional structure of the target is known, can guide lead optimization by providing insights into the binding mode of the ligand. Molecular docking studies can be used to predict how different analogs will bind to the target, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov For example, docking studies of piperidine-based ligands in the active site of a receptor can reveal opportunities for additional hydrogen bonds or hydrophobic interactions that can be exploited by adding or modifying functional groups.

The following table illustrates how systematic modifications to a related N-phenethylpiperidine scaffold impacted analgesic potency, providing a model for a lead optimization campaign.

Illustrative Data on Lead Optimization of N-Phenethylpiperidine Analgesics:

| Compound | Modification | Analgesic Potency (ED₅₀, mg/kg) | Reference |

| Fentanyl | N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide | 0.011 | nih.gov |

| cis-(+)-3-Methylfentanyl | Addition of a cis-3-methyl group to the piperidine ring | 0.00058 | nih.gov |

| α-Methylfentanyl | Addition of a methyl group to the phenethyl side chain | 0.0085 | nih.gov |

| Carfentanil | Replacement of the N-phenylpropanamide with a methyl 4-(N-phenylpropanamido)piperidine-1-carboxylate | Extremely potent, thousands of times more than morphine | nih.gov |

These examples demonstrate how small, strategic modifications to the 1-phenylethylpiperidine scaffold can lead to dramatic improvements in potency. A similar systematic approach would be essential for the lead optimization of any biologically active derivative of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate.

Molecular Pharmacological Activities and Mechanistic Studies of Ethyl 1 1 Phenylethyl Piperidine 3 Carboxylate

Receptor Binding Profiles and Affinities of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

Interaction with G Protein-Coupled Receptors (GPCRs)

No data available.

Modulation of Ion Channels

No data available.

Enzyme Inhibition/Activation Mechanisms

No data available.

Intracellular Signaling Pathway Modulation by Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

No data available.

In Vitro Cellular Assays for Investigating Biological Responses

Receptor Occupancy Studies

No data available.

It is concluded that the molecular pharmacology of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate is a subject that has not been explored in the existing body of scientific literature. Future research may shed light on the biological activities of this compound.

Functional Assays Measuring Agonist/Antagonist Activity

There are no published studies detailing the results of functional assays for this compound. Such assays are critical for determining whether a compound activates (agonist), blocks (antagonist), or has no effect on a given biological receptor or enzyme. Without this data, its potential therapeutic or toxic effects cannot be predicted.

Target Validation and Mechanism of Action Elucidation at the Molecular Level

Likewise, there is no information available on the molecular targets of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate. Target validation studies, which confirm the interaction of a compound with a specific biological molecule (like a receptor or transporter), have not been reported. Consequently, its mechanism of action at the molecular level is unknown.

Advanced Research Applications and Chemical Biology Probes Based on Ethyl 1 1 Phenylethyl Piperidine 3 Carboxylate

Utilization of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate as a Synthetic Intermediate for Complex Molecules

Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate serves as a sophisticated building block in organic synthesis. Its utility stems from the strategic placement of functional groups that allow for selective modification, leading to diverse and complex molecular architectures. The N-phenethyl group is a critical component in many potent opioid receptor ligands, while the ethyl nipecotate framework is a cornerstone for compounds targeting GABA transporters. wikipedia.orgnih.govnih.gov Therefore, this intermediate is a logical starting point for the synthesis of novel central nervous system (CNS) agents, including opioid analgesics and GABAergic modulators.

Precursor for Novel Opioid Analgesics:

The N-phenethylpiperidine scaffold is the defining feature of the powerful synthetic opioid, fentanyl, and its numerous analogues. researchgate.net The synthesis of fentanyl traditionally involves precursors like N-phenethyl-4-piperidone (NPP) or 4-anilino-N-phenethylpiperidine (ANPP). wikipedia.orgnih.govunodc.org Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate can be envisioned as a key intermediate for creating novel fentanyl derivatives. The ethyl ester group at the 3-position of the piperidine (B6355638) ring offers a chemical handle for introducing additional functionalities.

For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or reduced to an alcohol for further derivatization. These modifications can be used to explore new structure-activity relationships (SAR), potentially leading to compounds with altered receptor selectivity, metabolic stability, or pharmacokinetic profiles. Research on fentanyl analogues has shown that substitution on the piperidine ring can significantly modulate pharmacological activity, as seen in compounds like 3-carbomethoxy fentanyl. researchgate.net This highlights the potential of using ethyl 1-(1-phenylethyl)piperidine-3-carboxylate to systematically explore the chemical space around the core fentanyl structure.

Scaffold for GABAergic and Other CNS Agents:

The ethyl piperidine-3-carboxylate (ethyl nipecotate) portion of the molecule is a well-known precursor for inhibitors of the gamma-aminobutyric acid (GABA) transporter GAT1. nih.gov Chiral versions of ethyl nipecotate are key starting materials for the synthesis of drugs like tiagabine, which are used in the management of epilepsy. sigmaaldrich.com

By starting with ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, chemists can synthesize novel GABA uptake inhibitors where the N-phenethyl group is incorporated to probe for additional binding interactions at the transporter or to modify the compound's CNS penetration. The ester group can be transformed into other functional groups to build complex side chains, similar to the lipophilic anchors seen in potent GAT1 inhibitors. Furthermore, the ethyl nipecotate scaffold has been used as a starting point for a wide range of other biologically active agents, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and serotonin/noradrenaline reuptake, demonstrating the versatility of this chemical framework. sigmaaldrich.com

The following table summarizes the potential of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate as a synthetic intermediate by breaking down its core structural motifs and linking them to classes of complex molecules.

| Structural Motif | Key Precursor Role | Target Molecular Class | Potential Modifications | Reference Example |

|---|---|---|---|---|

| N-Phenethyl Piperidine | Core scaffold for high-affinity opioid receptor binding. | Novel Fentanyl Analogues | Hydrolysis of the ester to acid, followed by amidation; Reduction to alcohol and subsequent etherification. | Fentanyl, 3-Carbomethoxy fentanyl nih.govresearchgate.net |

| Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate) | Established framework for GABA transporter inhibitors. | Novel GABA Uptake Inhibitors | Modification of the N-phenethyl group; Conversion of the ester to complex side-chains. | Tiagabine (from (R)-nipecotic acid) sigmaaldrich.com |

| Ethyl Ester Group | Versatile chemical handle for derivatization. | Diverse CNS Agents (e.g., SNRI, DPP-4 inhibitors) | Amidation, reduction, Grignard reactions, etc., to introduce diverse chemical functionalities. | Various inhibitors synthesized from (S)-Ethyl piperidine-3-carboxylate sigmaaldrich.com |

Development of Fluorescent or Radioligand Probes Derived from Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate for Target Identification

The identification and characterization of drug targets are fundamental to modern pharmacology. Fluorescent probes and radioligands are indispensable tools in this process, allowing for the visualization and quantification of receptor binding and distribution. Given its foundation as a scaffold for potent opioid receptor ligands, derivatives of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate are prime candidates for development into sophisticated molecular probes for studying the opioid system.

Radioligand Development for Receptor Imaging:

The N-phenethylpiperidine core is a well-established pharmacophore for potent µ-opioid receptor ligands. nih.gov This makes derivatives of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate suitable for modification into radiolabeled ligands for use in techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These non-invasive imaging techniques allow for the in vivo study of receptor density, occupancy, and distribution in the brain.

A common strategy for developing such probes involves incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. The ethyl 1-(1-phenylethyl)piperidine-3-carboxylate structure offers several sites for radiolabeling:

N-phenethyl group: The ethyl chain or the phenyl ring can be modified to incorporate a radiolabel. For example, a ¹¹C-methyl group could be added to the nitrogen, or a ¹⁸F-fluoroethyl group could replace the phenethyl group.

Ethyl ester: The ester can be saponified and re-esterified with a ¹¹C-labeled alcohol.

The development of such radioligands would enable researchers to study the pharmacodynamics of novel opioid drugs, investigate changes in receptor expression in disease states like addiction or chronic pain, and aid in the development of new therapeutics.

Fluorescent Probes for In Vitro Studies:

Fluorescent probes are powerful tools for studying receptor-ligand interactions at the cellular level using techniques like fluorescence microscopy and flow cytometry. A fluorescent probe could be synthesized by chemically linking a fluorophore (a fluorescent dye) to the ethyl 1-(1-phenylethyl)piperidine-3-carboxylate scaffold.

The ethyl ester at the 3-position is an ideal attachment point for a fluorophore. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized fluorophore via a stable amide bond, often using a flexible linker to minimize interference with receptor binding.

Potential fluorophores that could be conjugated include:

Nitrobenzoxadiazole (NBD)

BODIPY derivatives

Rhodamine derivatives

These fluorescent probes would allow for direct visualization of opioid receptor localization on cell surfaces, investigation of receptor trafficking and internalization upon agonist binding, and use in high-throughput screening assays to identify new receptor ligands.

The table below outlines potential strategies for converting ethyl 1-(1-phenylethyl)piperidine-3-carboxylate into molecular probes.

| Probe Type | Target Application | Radionuclide/Fluorophore | Potential Labeling/Attachment Site | Research Utility |

|---|---|---|---|---|

| Radioligand (PET/SPECT) | In vivo receptor imaging | ¹¹C, ¹⁸F | N-alkyl chain, phenyl ring, or ester group | Studying receptor density, drug occupancy, and disease pathology. |

| Fluorescent Probe | In vitro cellular imaging | NBD, BODIPY, Rhodamine | 3-position via the carboxylate group (after hydrolysis) | Visualizing receptor localization, trafficking, and high-throughput screening. |

Application of Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate in Chemoenzymatic Synthesis

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to produce chiral molecules that are difficult to obtain through traditional chemical methods. Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate possesses two chiral centers, one at the 3-position of the piperidine ring and another on the phenylethyl side chain, making it a suitable candidate for chemoenzymatic approaches to isolate specific stereoisomers. The optically pure isomers are often crucial for developing drugs with improved efficacy and reduced side effects.

Enzymatic Kinetic Resolution:

A primary application in this area is the enzymatic kinetic resolution (EKR) of racemic mixtures of the compound. Lipases are a class of enzymes commonly used for this purpose due to their ability to selectively catalyze the hydrolysis of one enantiomer of an ester at a much faster rate than the other.

In a typical EKR process, a racemic mixture of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate would be treated with a lipase (B570770) (e.g., Candida antarctica lipase B, often immobilized as Novozym 435) in an aqueous buffer. The enzyme would preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) of the ester to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (e.g., the S-enantiomer). The resulting mixture of the carboxylic acid and the enriched ester can then be separated by standard chemical techniques, such as extraction.

This method provides access to both enantiopure forms of the piperidine core, which can then be used to synthesize stereochemically defined complex molecules. For example, enantiopure ethyl nipecotate is a key precursor for various pharmaceuticals, and enzymatic resolution has been explored as a viable method for its production. researchgate.net

Asymmetric Synthesis:

Beyond resolution, enzymes can be used in the asymmetric synthesis of chiral precursors to ethyl 1-(1-phenylethyl)piperidine-3-carboxylate. For instance, enzymes like imine reductases or transaminases could be employed to stereoselectively synthesize the chiral 1-phenylethylamine (B125046) side chain or to establish the stereocenter at the 3-position of the piperidine ring during an earlier stage of the synthesis. These precursors could then be combined using conventional chemistry to yield an enantiomerically pure final product.

The table below summarizes potential chemoenzymatic strategies involving ethyl 1-(1-phenylethyl)piperidine-3-carboxylate.

| Chemoenzymatic Strategy | Enzyme Class | Typical Enzyme Example | Transformation | Outcome |

|---|---|---|---|---|

| Kinetic Resolution | Lipase | Candida antarctica Lipase B (Novozym 435) | Stereoselective hydrolysis of one ester enantiomer. | Separation of racemic mixture into two enantiopure compounds (an acid and an ester). |

| Asymmetric Synthesis (of precursors) | Imine Reductase (IRED) | Engineered IREDs | Asymmetric reduction of a prochiral imine to form a chiral amine. | Enantiopure starting materials for the synthesis of a single stereoisomer. |

| Asymmetric Synthesis (of precursors) | Transaminase (TAm) | Engineered TAms | Asymmetric amination of a prochiral ketone. | Enantiopure starting materials for the synthesis of a single stereoisomer. |

Biological Tool Development for Investigating Specific Pathways or Receptor Functions

The development of selective chemical probes is essential for dissecting complex biological pathways and understanding the function of specific receptors. The hybrid structure of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, combining motifs known to interact with both the opioid and GABAergic systems, makes it an excellent starting point for creating novel biological tools to investigate these critical neurotransmitter pathways.

Probes for Opioid Receptor Function:

The N-phenethylpiperidine core is strongly associated with high-affinity binding to the µ-opioid receptor. nih.gov By using ethyl 1-(1-phenylethyl)piperidine-3-carboxylate as a scaffold, researchers can develop a range of tools to study opioid receptor function:

Selective Agonists/Antagonists: Systematic modification of the 3-position substituent could fine-tune the molecule's activity, potentially converting it from an agonist to an antagonist or altering its selectivity between different opioid receptor subtypes (µ, δ, κ). Such tools are invaluable for isolating the physiological role of each receptor type.

Biased Agonists: There is significant interest in developing "biased agonists" that preferentially activate certain downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment) to achieve therapeutic effects with fewer side effects. The 3-position provides a vector for adding chemical groups that could influence this signaling bias.

Probes for GABA Transporter (GAT) Function:

The ethyl nipecotate moiety is a known inhibitor of GABA transporters, particularly GAT1. nih.gov Derivatives of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate could be synthesized as novel research tools to:

Probe GAT Subtype Selectivity: There are four known GABA transporters (GAT1, GAT2, GAT3, and BGT1). By modifying the N-phenethyl group and the ester at the 3-position, it may be possible to develop inhibitors with novel selectivity profiles, helping to elucidate the distinct roles of each transporter subtype in the brain.

Photoaffinity Labels: A photolabile group (e.g., an azido (B1232118) or diazirine group) could be incorporated into the molecule. Upon photoactivation with UV light, this probe would form a covalent bond with its target protein, allowing for the identification and characterization of the ligand binding site on the GABA transporter.

The development of such specific tools from a single, versatile scaffold would provide researchers with a powerful chemical toolbox for untangling the complex pharmacology of the opioid and GABAergic systems.

The following table details the potential biological tools that could be developed from this scaffold.

| Biological Target System | Type of Tool | Synthetic Strategy | Research Application |

|---|---|---|---|

| Opioid Receptors | Selective Agonist/Antagonist | Systematic modification of the 3-position substituent. | Elucidating the specific physiological roles of µ, δ, and κ receptors. |

| Opioid Receptors | Biased Agonist | Introducing functionalities at the 3-position to influence downstream signaling. | Investigating pathways for developing safer analgesics with reduced side effects. |

| GABA Transporters | Subtype-Selective Inhibitor | Varying the N-substituent and 3-position functional group. | Dissecting the individual functions of GAT1, GAT2, GAT3, and BGT1. |

| GABA Transporters | Photoaffinity Label | Incorporating a photolabile moiety (e.g., azido group) onto the scaffold. | Mapping the ligand binding pocket of GABA transporters. |

Future Research Trajectories for Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

The exploration of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate, a piperidine derivative with potential pharmacological applications, is poised to enter a new phase of intensive research. As scientists delve deeper into the therapeutic promise of piperidine-based compounds, a multi-pronged approach incorporating cutting-edge technologies and innovative synthetic strategies will be crucial. This article outlines future directions and emerging research avenues for this specific molecule, focusing on the integration of artificial intelligence, novel synthetic methodologies, advanced biophysical analysis, and the exploration of new chemical spaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.